molecular formula C18H23N3OS B2451996 3-(2-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448065-27-7

3-(2-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2451996
CAS No.: 1448065-27-7
M. Wt: 329.46
InChI Key: FLEHTKLUTCIQJY-UHFFFAOYSA-N
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Description

3-(2-METHYLPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a useful research compound. Its molecular formula is C18H23N3OS and its molecular weight is 329.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antiallergic and Antihistaminic Activities : Research into derivatives of N-(1-(thiazol-2-yl)piperidin-4-yl)-3-(o-tolyl)propanamide has shown promising antiallergic and antihistaminic activities. These compounds have been synthesized and tested for their effectiveness in inhibiting slow-reacting substances and their potential in treating allergic reactions through antihistaminic activities. For instance, specific derivatives demonstrated balanced antianaphylactic and anti-SRS activities, attributed to their potent antihistaminic activity and inhibition of 5-lipoxygenase (Shigenaga et al., 1994).

  • Antimicrobial and Non-Ionic Surfactant Properties : Novel scaffolds incorporating thiazole and piperidine have been synthesized from stearic acid, showing antimicrobial activities against various bacterial and fungal strains. These compounds, when modified into nonionic surfactants, also display physico-chemical and surface properties useful in biomedical applications (Abdelmotaal Abdelmajeid et al., 2017).

  • Anti-Inflammatory and Psychotropic Activities : A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has been developed, displaying significant anti-inflammatory, psychotropic, and cytotoxic activities in vitro. These compounds have been found to possess sedative actions, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, underscoring their potential for therapeutic applications (Zablotskaya et al., 2013).

Chemical Synthesis and Characterization

  • Synthetic Methods and Structural Analysis : Research has focused on developing synthetic methods for creating derivatives of N-(1-(thiazol-2-yl)piperidin-4-yl)-3-(o-tolyl)propanamide and analyzing their structure-activity relationships. This includes the synthesis of related compounds and the exploration of their pharmacological properties, which contributes to a deeper understanding of their potential applications in medicinal chemistry (Dondoni & Nuzzi, 2006).

  • Anticancer Agents : Derivatives of N-(1-(thiazol-2-yl)piperidin-4-yl)-3-(o-tolyl)propanamide have been synthesized and evaluated as potential drug candidates for the treatment of Alzheimer’s disease and as promising anticancer agents. These studies highlight the compound's utility in developing new therapeutic agents, particularly in targeting diseases with significant unmet medical needs (Rehman et al., 2018).

Properties

IUPAC Name

3-(2-methylphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-14-4-2-3-5-15(14)6-7-17(22)20-16-8-11-21(12-9-16)18-19-10-13-23-18/h2-5,10,13,16H,6-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEHTKLUTCIQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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